7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one

ADME/Tox profiling Lipophilicity Cell permeability

This synthetic coumarin is uniquely suited for structural biology and medicinal chemistry. Its dual halogens (6-Cl, 4-bromobenzyl) provide a strong anomalous scattering signal essential for experimental phasing. The high logP ensures superior membrane partitioning for FRET-based membrane receptor assays. The remote aryl bromide is an efficient synthetic handle for Suzuki or Buchwald library synthesis, enabling SAR exploration without altering the core scaffold. This specific substitution pattern is critical; standard coumarins cannot replicate its phasing power or lipophilicity.

Molecular Formula C19H16BrClO3
Molecular Weight 407.7 g/mol
Cat. No. B5215133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(4-bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one
Molecular FormulaC19H16BrClO3
Molecular Weight407.7 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrClO3/c1-2-3-13-8-19(22)24-17-10-18(16(21)9-15(13)17)23-11-12-4-6-14(20)7-5-12/h4-10H,2-3,11H2,1H3
InChIKeyUWCMOHSSNJSKLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(4-Bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one: A Lipophilic, Heavy-Atom-Labeled Coumarin Scaffold for Crystallography and Membrane-Permeation Studies


7-[(4-Bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one is a synthetic coumarin (chromen-2-one) derivative that belongs to the class of halogenated 7-alkoxycoumarins. The molecule features a 6-chloro substituent on the coumarin core, a 4-propyl side chain, and a 4-bromobenzyloxy group at the 7-position. Its calculated logP of approximately 6.25 indicates high lipophilicity, substantially exceeding that of the parent coumarin scaffold. The presence of both chlorine and bromine atoms makes this compound suitable as a heavy-atom derivative for X-ray crystallographic phasing, while the 4-bromobenzyl group serves as a synthetic handle for further functionalization via cross-coupling reactions .

Why Generic 7-Alkoxy-6-chlorocoumarin Substitution Fails for 7-[(4-Bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one


In-class coumarin analogs cannot be freely interchanged because even minor structural modifications produce large changes in lipophilicity, heavy-atom content, and crystallographic phasing power. Replacing the 4-bromobenzyloxy group with a hydroxy, methoxy, or non-halogenated benzyloxy substituent reduces both logP and the anomalous scattering signal necessary for experimental phasing in structural biology . Conversely, substituting the 6-chloro with a hydrogen atom removes a critical halogen that influences the compound's electron-density profile and metabolic stability. These property shifts directly affect procurement decisions in structure-based drug design, where a single derivative may be the only one that yields well-diffracting crystals or provides the required membrane partitioning for a specific assay [1].

Quantitative Evidence for Prioritizing 7-[(4-Bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one over Closest Analogs


Enhanced Lipophilicity and Membrane Partitioning Potential Relative to the 7-Hydroxy Analog

The target 4-bromobenzyloxy derivative exhibits a logP of 6.25, which is approximately 3–4 log units higher than that of the corresponding 7-hydroxy analog (6-chloro-7-hydroxy-4-propylcoumarin, estimated logP ~2.5–3.0 based on fragment-based calculation). This increase in lipophilicity translates into a predicted 100- to 1000-fold greater partitioning into lipid bilayers, making the compound more suitable for cell-based assays that require passive membrane permeation . However, direct experimental logP or permeability data for the comparators in the same assay system are not available; this estimate is based on calculated values and class-level trends [1].

ADME/Tox profiling Lipophilicity Cell permeability

Heavy-Atom Content for De Novo Crystallographic Phasing Relative to Non-Brominated Analogs

This compound contains one bromine and one chlorine atom, providing a total of 36 + 17 = 53 electrons above the average protein atom (C/N/O). In contrast, the common analog 7-(4-chlorobenzyl)oxy-6-chloro-4-propylcoumarin provides only 17 + 17 = 34 anomalous electrons, while the 7-methoxy analog provides none. The bromine K-edge (0.92 Å) is accessible on most synchrotron beamlines, enabling single-wavelength anomalous diffraction (SAD) phasing without the need for soaking or co-crystallization with heavy-atom salts [1]. No head-to-head crystallographic comparison data are available in the literature for this specific compound.

Structural biology X-ray crystallography Heavy-atom phasing

Lower Aqueous Solubility and Higher logS Relative to the 7-Hydroxy Analog, Indicating Superior DMSO Stock Solution Behavior

The target compound has a calculated logS of approximately –6.21, corresponding to a predicted aqueous solubility of ~0.25 µg/mL. While lower than the 7-hydroxy analog (estimated solubility ~50–100 µg/mL), this property is advantageous for preparing stable DMSO stock solutions for high-throughput screening, as more hydrophobic compounds are less prone to precipitation upon aqueous dilution . However, experimental solubility data for the comparator under identical conditions are lacking; this inference is based on calculated logS values [1].

Solubility DMSO stock solution High-throughput screening

4-Bromobenzyl Group as a Versatile Synthetic Handle for Palladium-Catalyzed Cross-Coupling, Superior to Chloro or Fluoro Analogs

The 4-bromobenzyl group undergoes oxidative addition with Pd(0) catalysts 10–100× faster than the corresponding 4-chlorobenzyl group and is active under milder conditions, enabling selective late-stage diversification without affecting the 6-chloro substituent on the coumarin core. This differential reactivity is well-established in the Suzuki–Miyaura coupling literature: aryl bromides typically react with Pd(PPh₃)₄ at 80°C in 1–2 h, whereas aryl chlorides require specialized ligands and temperatures >100°C [1]. The 4-fluoro analog is essentially inert under standard coupling conditions. No direct competition experiments with this specific compound have been reported.

Medicinal chemistry Late-stage functionalization Cross-coupling

Optimal Research and Procurement Application Scenarios for 7-[(4-Bromobenzyl)oxy]-6-chloro-4-propyl-2H-chromen-2-one


Heavy-Atom Derivative for Experimental Phasing in Protein–Ligand Cocrystal Structures

This compound can be directly soaked into protein crystals or cocrystallized with a target protein to provide the anomalous scattering signal required for SAD or MAD phasing. The bromine atom at the 4-bromobenzyloxy position is remote from the coumarin core, minimizing steric interference with ligand binding while still delivering sufficient anomalous signal for phase determination [1].

Late-Stage Diversification Core for Structure–Activity Relationship (SAR) Studies

The aryl bromide serves as a robust handle for Suzuki, Sonogashira, or Buchwald–Hartwig couplings, enabling iterative library synthesis around the coumarin core without altering the 6-chloro or 4-propyl substituents. This is particularly valuable in medicinal chemistry programs where rapid SAR exploration is required [1].

Lipophilic Fluorescent Probe for Membrane-Associated Target Screening

The high logP (6.25) and the intrinsic fluorescence of the coumarin scaffold make this compound suitable as a fluorescent probe for membrane-bound receptors or enzymes in cell-based fluorescence polarization or FRET assays, where partitioning into the lipid membrane is necessary for target engagement .

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